N-(5-aminopyrimidin-2-yl)benzamide
Description
N-(5-aminopyrimidin-2-yl)benzamide is a benzamide derivative featuring a pyrimidine ring substituted with an amino group at the 5-position.
Properties
CAS No. |
331806-98-5 |
|---|---|
Molecular Formula |
C11H10N4O |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
N-(5-aminopyrimidin-2-yl)benzamide |
InChI |
InChI=1S/C11H10N4O/c12-9-6-13-11(14-7-9)15-10(16)8-4-2-1-3-5-8/h1-7H,12H2,(H,13,14,15,16) |
InChI Key |
LNFQIIJBXJNNFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=C(C=N2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(5-aminopyrimidin-2-yl)benzamide with three classes of analogs: thiadiazole-benzamides, pyridine-benzamides, and piperidine-thiadiazole-benzamides, based on synthesis methods, structural features, and biological relevance.
Thiadiazole-Benzamide Derivatives
- Example Compound: N-((5-amino-1,3,4-thiadiazol-2-yl)methyl) benzamide ().
- Structural Differences : Replaces the pyrimidine ring with a 1,3,4-thiadiazole core. The thiadiazole group enhances electrophilicity and may improve binding to sulfur-containing enzyme pockets.
- Synthesis : Synthesized via conventional and microwave-assisted methods (Table 1, ). Microwave synthesis reduced reaction time by 60% compared to conventional heating.
- Biological Activity : Thiadiazole derivatives exhibited anticancer activity in preliminary screenings, attributed to DNA intercalation or topoisomerase inhibition .
Pyridine-Benzamide Derivatives
- Example Compound : N-(pyridin-2-yl)-benzamide ().
- Synthesis: Produced using a bimetallic Fe2Ni-BDC catalyst under aerobic conditions. This method achieved 92% yield, outperforming monometallic frameworks due to synergistic Lewis acid sites .
- Catalytic Advantage : The heterogeneous catalyst was reusable for five cycles without activity loss, suggesting industrial scalability .
Piperidine-Thiadiazole-Benzamide Derivatives
- Example Compound : N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide ().
- Structural Differences : Incorporates a piperidine-thioethyl side chain, enhancing lipophilicity and blood-brain barrier penetration.
- Synthesis : Multi-step procedure involving thiolation and alkylation, characterized by NMR and mass spectrometry.
Key Data Tables
Critical Analysis of Structural and Functional Differences
- Pyrimidine vs. Thiadiazole/Pyridine: The pyrimidine ring in this compound provides a dual hydrogen-bonding motif (NH₂ and pyrimidine N), unlike pyridine (single N) or thiadiazole (S and N). This may enhance selectivity for ATP-binding pockets in kinases.
- Synthetic Flexibility : Thiadiazole derivatives benefit from microwave-assisted synthesis, whereas pyridine-benzamides leverage catalytic efficiency. The target compound’s synthesis may require optimization between these approaches.
- Biological Performance : Piperidine-thiadiazole derivatives demonstrate the impact of lipophilic side chains on CNS activity, a design consideration absent in the simpler pyrimidine analog.
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